![molecular formula C25H32O3 B12620216 [4-(4-Decylbenzoyl)phenyl]acetic acid CAS No. 918500-13-7](/img/structure/B12620216.png)
[4-(4-Decylbenzoyl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Decylbenzoyl)phenyl]acetic acid is an organic compound with the molecular formula C25H32O3 It consists of a phenylacetic acid core substituted with a decylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Decylbenzoyl)phenyl]acetic acid typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where decylbenzoyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[4-(4-Decylbenzoyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
科学研究应用
[4-(4-Decylbenzoyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [4-(4-Decylbenzoyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenylacetic acid: A simpler analog without the decylbenzoyl group.
4-Benzyloxyphenylacetic acid: Similar structure with a benzyloxy group instead of a decylbenzoyl group.
Uniqueness
[4-(4-Decylbenzoyl)phenyl]acetic acid is unique due to the presence of the decylbenzoyl group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other phenylacetic acid derivatives and contributes to its specific applications in research and industry.
属性
CAS 编号 |
918500-13-7 |
|---|---|
分子式 |
C25H32O3 |
分子量 |
380.5 g/mol |
IUPAC 名称 |
2-[4-(4-decylbenzoyl)phenyl]acetic acid |
InChI |
InChI=1S/C25H32O3/c1-2-3-4-5-6-7-8-9-10-20-11-15-22(16-12-20)25(28)23-17-13-21(14-18-23)19-24(26)27/h11-18H,2-10,19H2,1H3,(H,26,27) |
InChI 键 |
QKGQCYJECFJBDW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12620138.png)
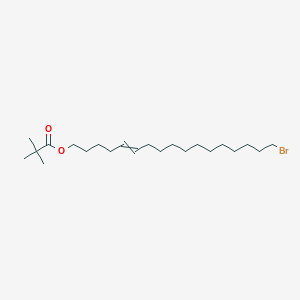
![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)

![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
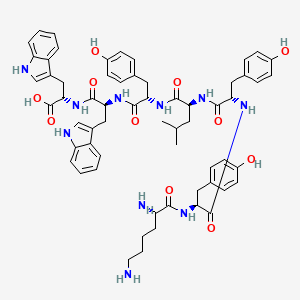
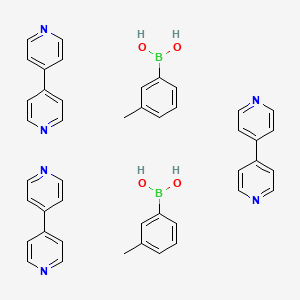
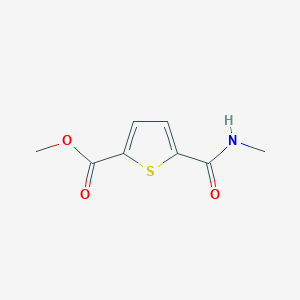
![4-Methyl-N-[(1R)-1-phenylethyl]benzene-1-carbothioamide](/img/structure/B12620178.png)

![2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12620191.png)
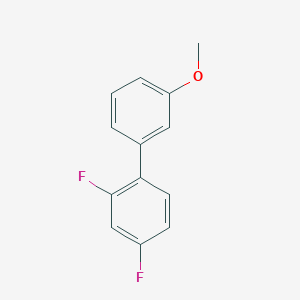
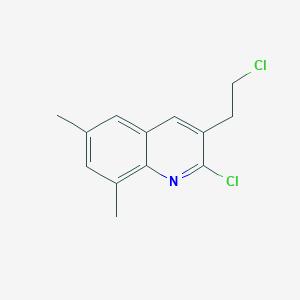
![2-[2-(2,5-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12620213.png)
